molecular formula C7H3Br2FO B1410771 2,4-Dibromo-3-fluorobenzaldehyde CAS No. 1803784-22-6

2,4-Dibromo-3-fluorobenzaldehyde

Cat. No.: B1410771
CAS No.: 1803784-22-6
M. Wt: 281.9 g/mol
InChI Key: NLOGZOZCEQZTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO. It is a white or yellowish crystalline powder known for its diverse applications in scientific research. This compound is particularly valuable in fields such as organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-fluorobenzaldehyde can be synthesized through various methods, including Friedel-Crafts acylation, Vilsmeier-Haack reaction, and Sandmeyer reaction. The most common method involves the Friedel-Crafts acylation of 2,4-dibromo-3-fluorotoluene with acetyl chloride in the presence of aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale application of the aforementioned laboratory methods, optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products:

    Oxidation: Formation of 2,4-dibromo-3-fluorobenzoic acid.

    Reduction: Formation of 2,4-dibromo-3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-3-fluorobenzaldehyde is used in various fields of scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new therapeutic agents.

    Material Science: It is utilized in the creation of advanced materials with specific properties.

    Agrochemicals: The compound is involved in the synthesis of agrochemical products.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate cellular pathways and processes, making the compound valuable in medicinal chemistry and biological research .

Comparison with Similar Compounds

  • 3,6-Dibromo-2-fluorobenzaldehyde
  • 2,4-Difluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 2,4-Dibromo-3-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzaldehyde ring. This combination of halogens imparts distinct chemical properties, making it more reactive in certain substitution reactions compared to its analogs. The presence of multiple halogens also enhances its utility as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2,4-dibromo-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGZOZCEQZTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-3-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.